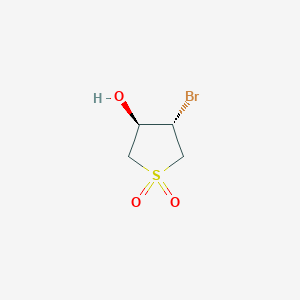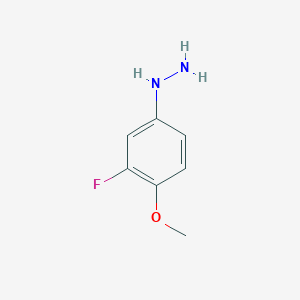
(3-Fluoro-4-methoxyphenyl)hydrazine
Übersicht
Beschreibung
“(3-Fluoro-4-methoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 339264-51-6 . It has a molecular weight of 156.16 and its IUPAC name is 1-(3-fluoro-4-methoxyphenyl)hydrazine . The compound is a little viscous brownish-red solid .
Molecular Structure Analysis
The linear formula of “(3-Fluoro-4-methoxyphenyl)hydrazine” is C7H9FN2O . The InChI code is 1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 .Physical And Chemical Properties Analysis
“(3-Fluoro-4-methoxyphenyl)hydrazine” is a little viscous brownish-red solid . It should be stored at a temperature of 0-5°C .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Hydrazine Detection
Hydrazine, due to its extensive industrial use and associated health risks, has necessitated the development of sensitive detection methods. Studies have focused on synthesizing fluorescent probes capable of detecting hydrazine in biological and environmental samples. For example, the use of dicyanoisophorone as a fluorescent group and a 4-bromobutyryl moiety as a recognition site has led to the development of probes that can sense hydrazine through intramolecular charge transfer pathways. These probes have shown low cytotoxicity, high cell permeability, and significant potential for quantitative determination in environmental water systems and fluorescence imaging in biological samples (Meiqing Zhu et al., 2019).
Synthesis of Fluorinated Heterocyclic Compounds
(3-Fluoro-4-methoxyphenyl)hydrazine serves as a key ingredient in the synthesis of a wide range of fluorinated heterocyclic compounds, highlighting its importance in the development of pharmaceuticals and agrochemicals. For instance, the ester of 2-fluoro-3-methoxyacrylic acid and its acyl chloride variant have been utilized to synthesize fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This demonstrates the compound's versatility in contributing to the creation of valuable fluorinated heterocycles (G. Shi et al., 1996).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of (3-Fluoro-4-methoxyphenyl)hydrazine has led to the synthesis of compounds with significant antibacterial and antifungal activities. Such studies are crucial for the development of new drugs and treatments for infections. For example, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been synthesized and evaluated for antimicrobial activities, with some compounds showing promising results against various bacterial and fungal strains (M. Ahsan et al., 2016).
Environmental and Biological Monitoring
The development of novel probes for hydrazine detection is also aimed at monitoring its presence in the environment and living organisms due to its toxicity. For instance, fluorescent probes based on (3-Fluoro-4-methoxyphenyl)hydrazine derivatives have been used for sensitive detection and imaging of hydrazine in living cells, offering tools for environmental protection and biotoxic evaluation (Bin Liu et al., 2014).
Safety and Hazards
“(3-Fluoro-4-methoxyphenyl)hydrazine” is considered hazardous. It has the following hazard statements: H302, H312, H315, H319, H332, H335 . These correspond to the following hazards: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves and eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQYMYMQKMEVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2874531.png)
![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline](/img/structure/B2874534.png)
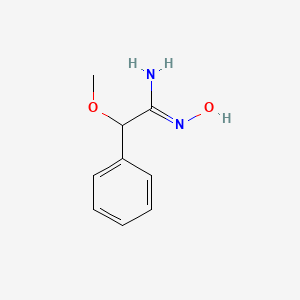
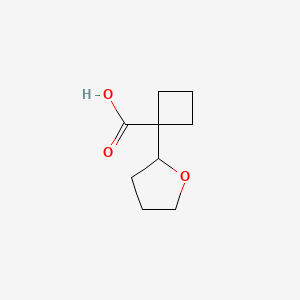
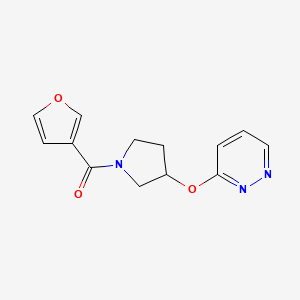
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-methyl-1H-indole-3-carboxylate](/img/structure/B2874539.png)
![N-(3,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2874540.png)
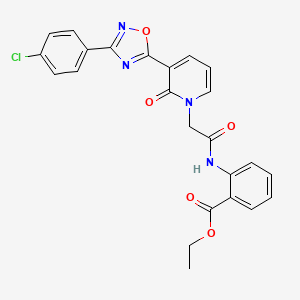
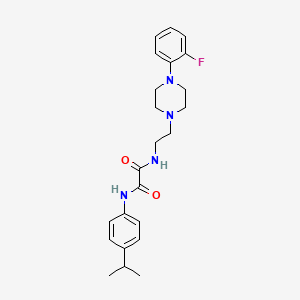
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)
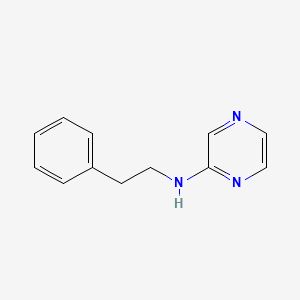
![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
